

Piperazine Hexahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Piperazine hexahydrate

Cat. No.: B086462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **piperazine hexahydrate**, a significant chemical compound with extensive applications in pharmaceutical research and development. This document details its fundamental properties, analytical methodologies, synthetic applications, and mechanism of action, presenting the information in a clear and accessible format for technical audiences.

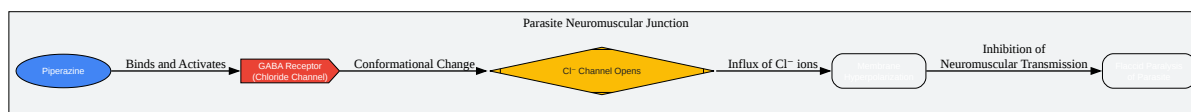
Core Chemical and Physical Data

Piperazine hexahydrate is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.^[1] It is commercially available as a white crystalline solid.^[1]

Property	Value	Reference
CAS Number	142-63-2	[2][3]
Molecular Formula	C ₄ H ₁₀ N ₂ ·6H ₂ O	[2]
Molecular Weight	194.23 g/mol	[2][3]
Melting Point	44 °C	[4]
Boiling Point	125-130 °C	[4]
Solubility	Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.	[1]
pKa	pKa1 = 5.35, pKa2 = 9.73 at 25 °C	[4]

Mechanism of Action: GABA Receptor Agonism

Piperazine exerts its primary therapeutic effect, particularly as an anthelmintic agent, through its interaction with γ -aminobutyric acid (GABA) receptors in invertebrate nerve and muscle cells. It acts as a GABA receptor agonist, meaning it binds to and activates these receptors.[4] This activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of piperazine as a GABA receptor agonist.

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis involving **piperazine hexahydrate**.

Spectrophotometric Estimation of Piperazine Hexahydrate

This method is based on the reaction of piperazine with 2,3-dichloro-1,4-naphthoquinone (dichlone) in the presence of acetaldehyde to produce a violet-colored product with a maximum absorbance at 580 nm.[3]

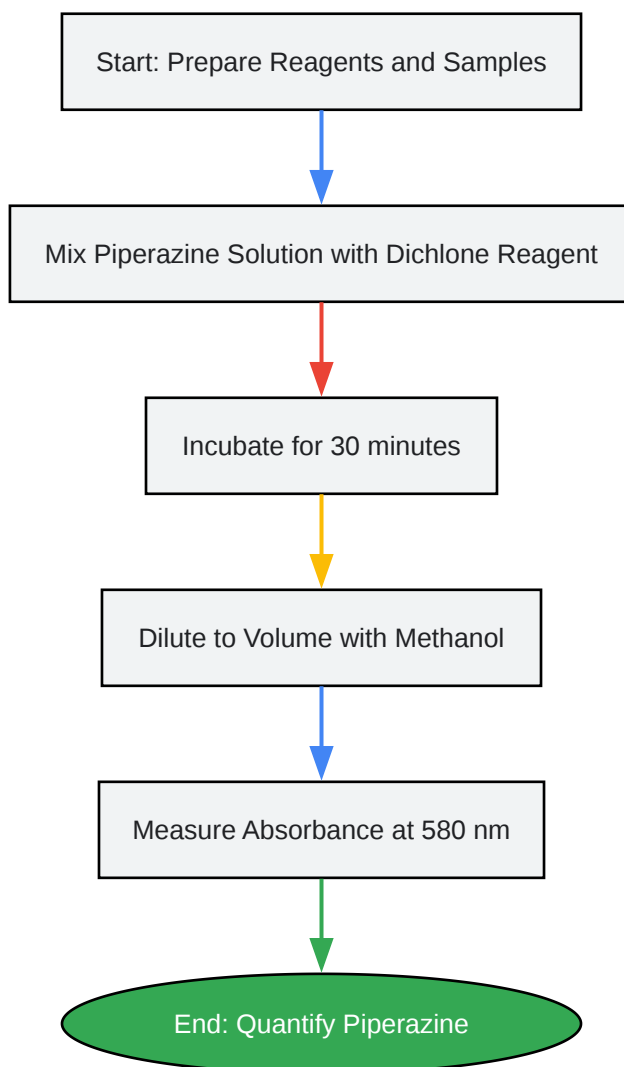
Reagents and Preparation:

- **Dichlone Reagent:** Dissolve 300 mg of dichlone in 50.0 ml of dimethylsulfoxide. Add 8.0 ml of acetaldehyde, mix, and dilute to 100 ml with dimethylsulfoxide. This reagent should be freshly prepared.[3]
- **Standard Piperazine Hexahydrate Solution:** Accurately weigh 75 mg of **piperazine hexahydrate**, dissolve in water, and dilute to 100 ml. Take 5.0 ml of this solution and dilute further to 100 ml with dimethylsulfoxide to obtain a final concentration of 37.5 µg/ml.[3]
- **Acetaldehyde:** Prepared by the oxidation of ethanol with potassium dichromate and dilute sulfuric acid.[3]

Procedure:

- Transfer aliquots (0.25 to 1.50 ml) of the standard piperazine solution to a series of 25 ml volumetric flasks.[3]
- Slowly add 3.0 ml of the Dichlone Reagent to each flask with constant shaking.[3]
- Allow the reaction mixture to stand for 30 minutes.[3]
- Adjust the volume to the mark with methanol.[3]
- Measure the absorbance of the resulting solution at 580 nm against a reagent blank.[3]

- For the analysis of pharmaceutical formulations (tablets or syrup), prepare a sample solution with a final concentration equivalent to the standard solution and follow the same procedure.
[3]



[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric estimation of piperazine.

High-Performance Liquid Chromatography (HPLC) Analysis

Piperazine hexahydrate can be analyzed by reverse-phase HPLC.[5] A method involving derivatization is often employed due to the lack of a strong chromophore in the piperazine molecule.[6]

Chromatographic Conditions (with Derivatization):

- Column: Chiralpak IC (250 x 4.6 mm, 5 μ m).[6]
- Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[6]
- Flow Rate: 1.0 ml/min.[6]
- Column Temperature: 35°C.[6]
- Detection Wavelength: 340 nm.[6]
- Injection Volume: 10 μ L.[6]
- Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[6]

Sample Preparation (with Derivatization):

- Standard Solution: Accurately weigh about 20 mg of piperazine standard into a 10 ml volumetric flask, dissolve and make up to the mark with a diluent (Acetonitrile containing the derivatizing agent).[6]
- Sample Solution: Dissolve 25 mg of the sample in a 50 ml volumetric flask and dilute to volume with the diluent.[6]

Synthesis of 1-Benzylpiperazine from Piperazine Hexahydrate

This protocol provides a method for the synthesis of a monosubstituted piperazine derivative.

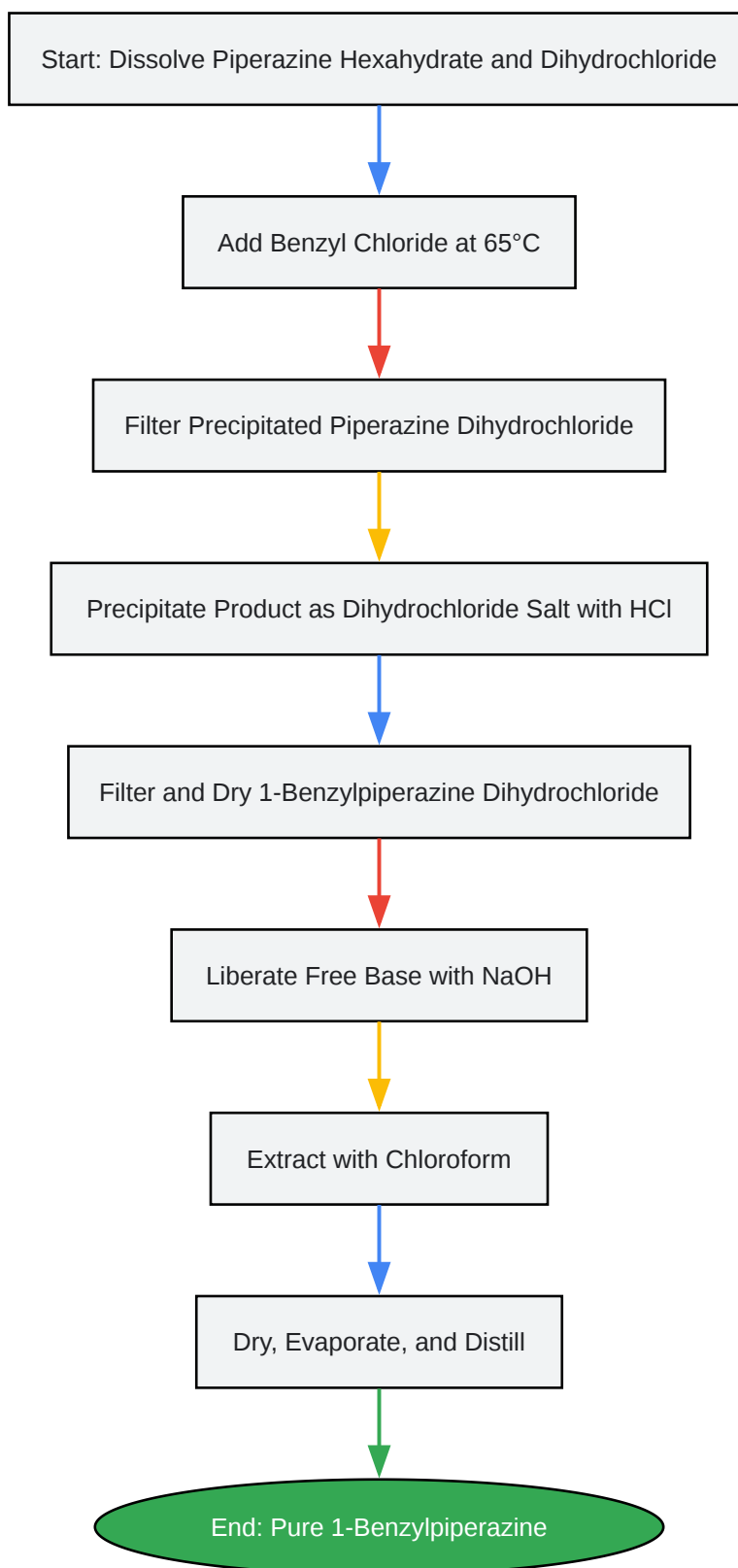
Materials:

- **Piperazine hexahydrate**
- Piperazine dihydrochloride monohydrate
- Absolute ethanol

- Benzyl chloride
- Sodium hydroxide
- Chloroform
- Anhydrous sodium sulfate
- Hydrogen chloride gas

Procedure:

- Dissolve 24.3 g (0.125 mole) of **piperazine hexahydrate** in 50 ml of absolute ethanol in a 250-ml flask and warm to 65°C.[2]
- Dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in the solution while maintaining the temperature.[2]
- Add 15.8 g (0.125 mole) of benzyl chloride over 5 minutes with vigorous stirring.[2]
- Cool the reaction mixture and filter to remove the precipitated piperazine dihydrochloride.[2]
- Cool the filtrate in an ice bath and treat with 25 ml of absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.[2]
- Collect the precipitate by filtration, wash with dry benzene, and dry.[2]
- To obtain the free base, dissolve the salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.[2]
- Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the residue under reduced pressure to obtain pure 1-benzylpiperazine.[2]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] Piperazine and its derivatives are integral components of numerous approved drugs across various therapeutic areas, including:

- Anthelmintics: As discussed, piperazine salts are effective against roundworm and threadworm infections.[3]
- Antipsychotics: Many atypical antipsychotics incorporate the piperazine moiety.
- Antihistamines: Certain antihistamines feature a piperazine core structure.
- Cardiovascular agents: Some drugs for cardiovascular conditions contain the piperazine ring.

The ability to easily modify the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's properties, such as solubility, basicity, and receptor binding affinity, making it a valuable building block in the design of new therapeutic agents.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
2. Organic Syntheses Procedure [orgsyn.org]
3. ijpsonline.com [ijpsonline.com]
4. mdpi.com [mdpi.com]
5. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Piperazine Hexahydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086462#piperazine-hexahydrate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com